molecular formula C12H15BrN2O2S B14899329 N-(2-amino-2-oxoethyl)-5-bromo-N-cyclopentylthiophene-2-carboxamide

N-(2-amino-2-oxoethyl)-5-bromo-N-cyclopentylthiophene-2-carboxamide

Cat. No.: B14899329
M. Wt: 331.23 g/mol
InChI Key: PKOWJEHAWZHMSM-UHFFFAOYSA-N
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Description

N-(2-Amino-2-oxoethyl)-5-bromo-N-cyclopentylthiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a bromine substituent at the 5-position of the thiophene ring, a cyclopentyl group, and a 2-amino-2-oxoethyl moiety.

Properties

Molecular Formula

C12H15BrN2O2S

Molecular Weight

331.23 g/mol

IUPAC Name

N-(2-amino-2-oxoethyl)-5-bromo-N-cyclopentylthiophene-2-carboxamide

InChI

InChI=1S/C12H15BrN2O2S/c13-10-6-5-9(18-10)12(17)15(7-11(14)16)8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H2,14,16)

InChI Key

PKOWJEHAWZHMSM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N(CC(=O)N)C(=O)C2=CC=C(S2)Br

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into three key components:

  • 5-Bromothiophene-2-carboxylic acid : Serves as the core aromatic scaffold.
  • Cyclopentylamine : Introduces the N-cyclopentyl substituent.
  • 2-Amino-2-oxoethyl group : Provides the terminal amino-oxoethyl moiety.

Strategies focus on sequential amidation and alkylation, leveraging nucleophilic substitutions and coupling reactions.

Synthetic Routes

Synthesis of 5-Bromo-N-cyclopentylthiophene-2-carboxamide

Step 1: Acid Chloride Formation
5-Bromothiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) to form the corresponding acid chloride.
$$
\text{5-Bromothiophene-2-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{5-Bromothiophene-2-carbonyl chloride} + \text{HCl} + \text{SO}2
$$
Conditions : Reflux at 40–50°C for 2–4 hours1.

Step 2: Amidation with Cyclopentylamine
The acid chloride reacts with cyclopentylamine in the presence of a base (e.g., triethylamine) to form 5-bromo-N-cyclopentylthiophene-2-carboxamide2.
$$
\text{5-Bromothiophene-2-carbonyl chloride} + \text{Cyclopentylamine} \xrightarrow{\text{Et}_3\text{N}} \text{5-Bromo-N-cyclopentylthiophene-2-carboxamide}
$$
Yield : 85–92%3.

Introduction of the 2-Amino-2-oxoethyl Group

Method A: Nucleophilic Alkylation

The amide nitrogen undergoes alkylation using 2-chloroacetamide (ClCH₂CONH₂) under basic conditions45.

  • Deprotonation : Lithium hydride (LiH) in dimethylformamide (DMF) deprotonates the amide, enhancing nucleophilicity.
  • Alkylation : 2-Chloroacetamide is added dropwise, facilitating Sₙ2 substitution.
    $$
    \text{5-Bromo-N-cyclopentylthiophene-2-carboxamide} + \text{ClCH}2\text{CONH}2 \xrightarrow{\text{LiH, DMF}} \text{N-(2-Amino-2-oxoethyl)-5-bromo-N-cyclopentylthiophene-2-carboxamide}
    $$
    Conditions : Room temperature, 8–12 hours6.
    Yield : 65–70%7.
Method B: Gabriel Synthesis
  • Phthalimide Protection : The amide reacts with phthalimide potassium salt to form a protected intermediate.
  • Alkylation : Treatment with 1,2-dibromoethane introduces the ethyl spacer.
  • Deprotection : Hydrazine liberates the primary amine, followed by oxidation to the oxo group8.
    $$
    \text{5-Bromo-N-cyclopentylthiophene-2-carboxamide} \xrightarrow{\text{Phthalimide, K}^+} \text{Protected intermediate} \xrightarrow{\text{H}2\text{NNH}2} \text{N-(2-Amino-2-oxoethyl) derivative}
    $$
    Yield : 60–68%9.

Optimization and Challenges

  • Regioselectivity : Competing alkylation at the thiophene sulfur is mitigated by using bulky bases (e.g., LiH)10.
  • Purification : Column chromatography (hexane:ethyl acetate, 2:1) or recrystallization (methanol) isolates the product1112.
  • Side Reactions : Over-alkylation is minimized by stoichiometric control of 2-chloroacetamide13.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Nucleophilic Alkylation LiH, DMF, RT 65–70% Single-step, scalable Requires anhydrous conditions
Gabriel Synthesis Hydrazine, reflux 60–68% Avoids harsh bases Multi-step, lower yield

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 12.2 (br s, 1H, NH), 7.73 (dd, J = 2.0, 3.2 Hz, 1H, thiophene-H), 5.04 (d, J = 15.2 Hz, 1H, CH₂), 3.57 (s, 2H, CONH₂)14.
  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend)15.

Applications and Derivatives

  • Antibacterial Activity : Analogous 5-bromo-N-alkylthiophene sulfonamides inhibit Klebsiella pneumoniae16.
  • Kinase Inhibition : Thiophene carboxamides target CK1α and GSPT1 in cancer17.
  • Dovepress, 5-bromo-N-alkylthiophene-2-sulfonamides as an alternative, 2023. 

  • Dovepress, 5-bromo-N-alkylthiophene-2-sulfonamides as an alternative, 2023. 

  • Dovepress, 5-bromo-N-alkylthiophene-2-sulfonamides as an alternative, 2023. 

  • Dovepress, 5-bromo-N-alkylthiophene-2-sulfonamides as an alternative, 2023. 

  • Dovepress, 5-bromo-N-alkylthiophene-2-sulfonamides as an alternative, 2023. 

  • Dovepress, 5-bromo-N-alkylthiophene-2-sulfonamides as an alternative, 2023. 

  • Dovepress, 5-bromo-N-alkylthiophene-2-sulfonamides as an alternative, 2023. 

  • Dovepress, 5-bromo-N-alkylthiophene-2-sulfonamides as an alternative, 2023. 

  • Dovepress, 5-bromo-N-alkylthiophene-2-sulfonamides as an alternative, 2023. 

  • Dovepress, 5-bromo-N-alkylthiophene-2-sulfonamides as an alternative, 2023. 

  • ChemicalBook, 2-AMINO-5-BROMOPHENOL synthesis, 2016. 

  • ChemicalBook, 2-AMINO-5-BROMOPHENOL synthesis, 2016. 

  • ChemicalBook, 2-AMINO-5-BROMOPHENOL synthesis, 2016. 

  • ChemicalBook, 2-AMINO-5-BROMOPHENOL synthesis, 2016. 

  • ACS Publications, Synthetic Approaches to the New Drugs Approved During 2015, 2017. 

  • US Patent US10040804B2, Compounds targeting proteins, 2017. 

  • Chemsrc, N-(2-amino-2-oxoethyl)-5-bromo-N-cyclopentylthiophene-3-carboxamide, 2024. 

Chemical Reactions Analysis

Amide Bond Formation

The carboxamide functional group is typically formed via coupling reactions. For example:

  • Reagents : Acid chlorides (e.g., thiophene-2-carbonyl chloride) and amines (e.g., cyclopentylamine) are combined under basic conditions (e.g., NaOH) to form the amide bond .

  • Mechanism : Nucleophilic substitution of the chloride group by the amine, facilitated by deprotonation .

Bromination

The bromine substituent at the 5-position of the thiophene ring is introduced via electrophilic substitution:

  • Conditions : Bromine (Br₂) in a solvent like dichloromethane, often with a catalyst (e.g., FeBr₃).

  • Regioselectivity : The position of bromination is directed by electron-rich regions of the thiophene ring.

Incorporation of the Amino-Oxoethyl Group

The 2-amino-2-oxoethyl group (glycine-derived) is added to the amide nitrogen:

  • Method : Reaction of the amide with a glycine derivative (e.g., chloroacetyl chloride or oxime derivatives) under basic conditions .

Amide Bond Formation

The reaction between thiophene-2-carbonyl chloride and cyclopentylamine proceeds via:

  • Nucleophilic Attack : Cyclopentylamine attacks the carbonyl carbon of the acid chloride.

  • Intermediate Formation : A tetrahedral intermediate is formed.

  • Elimination : HCl is expelled, forming the amide bond .

Bromination (Electrophilic Substitution)

Thiophene undergoes bromination via:

  • Electrophile Generation : Br₂ reacts with FeBr₃ to generate a bromonium ion (Br⁺).

  • Aromatic Substitution : The bromonium ion attacks the electron-rich thiophene ring, leading to bromide substitution.

Amino-Oxoethyl Group Addition

The glycine-derived group is introduced via:

  • Alkylation : Reaction of the amide with a chloroacetyl chloride derivative.

  • Hydrolysis : Conversion of the chloro group to an amino group under aqueous basic conditions .

Similar Compounds and Reactions

Compound Key Reaction Steps References
5-bromo-N-(2-oxolanylmethyl)-2-thiophenesulfonamide Bromination of thiophene, sulfonamide formation via nucleophilic substitution
N-(2-amino-2-oxoethyl)-2-(2-bromophenyl)acetamide Amide bond formation, bromination of phenyl ring
Cyclohexane carboxamide derivatives Coupling of acid chlorides with amines, purification via extraction and crystallization

Reaction Conditions

Step Reagents/Solvents Conditions
Amide bond formationThiophene-2-carbonyl chloride, cyclopentylamine, NaOHRoom temperature, aqueous/organic phases
BrominationBr₂, FeBr₃, dichloromethaneAmbient temperature, 1–2 hours
PurificationNaOH, CH₂Cl₂, Na₂SO₄Extraction, drying, crystallization

Key Challenges and Considerations

  • Regioselectivity : Bromination requires precise control to achieve the 5-position substitution.

  • Stability : The amino-oxoethyl group may require protection during synthesis to avoid side reactions .

  • Catalytic Efficiency : Coupling agents or catalysts (e.g., CaI₂) may enhance amide bond formation yields .

Research Findings

  • Biological Activity : Thiophene-containing compounds often exhibit antimicrobial, anticancer, or anti-inflammatory properties .

  • Structural Variants : Substituents like bromine and cyclopentyl groups modulate lipophilicity and target binding affinity .

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

    Material Science: It can be incorporated into polymers to improve their electronic properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Due to its unique structure, the compound can be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-5-bromo-N-cyclopentylthiophene-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in binding to the active sites of enzymes or receptors. This binding can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect. The thiophene ring provides structural stability and enhances the compound’s ability to interact with hydrophobic regions of the target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The provided evidence focuses on N-(2-nitrophenyl)thiophene-2-carboxamide and its structural analog N-(2-nitrophenyl)furan-2-carboxamide (2NPFC). Although direct data for N-(2-amino-2-oxoethyl)-5-bromo-N-cyclopentylthiophene-2-carboxamide are absent, the methodology and findings from these studies offer a framework for comparison.

Structural Comparisons

Key Structural Parameters
Parameter N-(2-nitrophenyl)thiophene-2-carboxamide N-(2-nitrophenyl)furan-2-carboxamide (2NPFC) Hypothetical this compound
Dihedral Angle (Aromatic Rings) 13.53° (thiophene vs. benzene) 9.71° (furan vs. benzene) Likely increased due to steric bulk of cyclopentyl group
C–X Bond Length (X = S, O) C–S: ~1.70–1.73 Å C–O: ~1.36 Å (furan) C–S: Similar to thiophene analogs (~1.70 Å)
Substituent Effects Nitro group induces planar conformation Nitro group stabilizes intramolecular H-bonds Bromine (electron-withdrawing) may enhance electrophilicity; cyclopentyl group increases lipophilicity
  • Dihedral Angles: The dihedral angle between the thiophene and benzene rings in N-(2-nitrophenyl)thiophene-2-carboxamide (13.53°) is slightly larger than in its furan analog (9.71°), attributed to the sulfur atom’s larger atomic radius and reduced ring planarity .
  • Intermolecular Interactions: Unlike the nitro-substituted analogs, which rely on weak C–H⋯O/S interactions for crystal packing , the amino-oxoethyl group in the target compound may enable classical hydrogen bonding (N–H⋯O), enhancing solubility or crystallinity.

Functional Group Influence

  • Bromine vs. Nitro Groups : Bromine, a halogen, enhances lipophilicity and may improve membrane permeability compared to the nitro group, which is more polar and prone to redox activity.
  • Cyclopentyl vs.

Biological Activity

N-(2-amino-2-oxoethyl)-5-bromo-N-cyclopentylthiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H14BrN3O2S
  • Molecular Weight : 331.23 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity : Compounds in this class often act as inhibitors of specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Cellular Protection : Some derivatives have shown protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, suggesting potential applications in diabetes treatment .
  • Antioxidant Properties : The presence of thiophene rings in the structure may contribute to antioxidant activities, helping to mitigate oxidative stress within cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
β-cell ProtectionProtects against ER stress-induced apoptosis
Enzyme InhibitionInhibits specific metabolic enzymes
Antioxidant ActivityReduces oxidative stress

Case Studies

  • β-cell Protective Activity :
    A study highlighted the efficacy of a related compound, WO5m, which demonstrated a maximum β-cell protective activity at 100% with an EC50 value of 0.1 ± 0.01 μM. This suggests that structural modifications can enhance protective properties against ER stress .
  • Enzymatic Inhibition :
    Another investigation into similar compounds indicated significant inhibition of enzymes linked to metabolic disorders, thereby supporting their potential role in therapeutic interventions for conditions like diabetes and obesity .
  • Antioxidant Effects :
    Research has shown that compounds with thiophene moieties exhibit considerable antioxidant activity, which could play a role in preventing cellular damage from reactive oxygen species (ROS) .

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